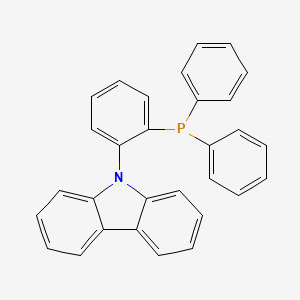
oxolane-3,4-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxolane-3,4-dicarboxylic acid (ODA) is a dicarboxylic acid that is widely used in scientific research. It is a colorless, crystalline solid with a melting point of 137-139°C. ODA is an important intermediate in the synthesis of various compounds, and it is also used as an analytical reagent and as a catalyst in various reactions. ODA is an important component of many polymers, such as polyacrylates, polyamides, and polyesters. It is also used in the production of pharmaceuticals, cosmetics, and other industrial products.
科学的研究の応用
Oxolane-3,4-dicarboxylic acid is used in a wide range of scientific research applications. It is used as a reagent in the synthesis of various compounds, including polymers, pharmaceuticals, and other industrial products. It is also used as a catalyst in various reactions, such as the polymerization of ethylene and the production of polyurethanes. oxolane-3,4-dicarboxylic acid has been used as a model compound for studying the structure and reactivity of other dicarboxylic acids. In addition, it is used as a reagent in the synthesis of peptides, amines, and other organic molecules.
作用機序
Oxolane-3,4-dicarboxylic acid is an organic acid with two carboxylic acid groups. The two carboxylic acid groups can react with other molecules, such as amines, to form amides or esters. The acid can also react with alcohols to form esters. In addition, the acid can react with inorganic bases, such as sodium hydroxide, to form salts.
Biochemical and Physiological Effects
Oxolane-3,4-dicarboxylic acid has been studied for its biochemical and physiological effects. Studies have shown that oxolane-3,4-dicarboxylic acid can interact with various enzymes, such as cytochrome P450, and can modulate the activity of these enzymes. oxolane-3,4-dicarboxylic acid has also been shown to inhibit the growth of certain bacteria, such as E. coli and Staphylococcus aureus. In addition, oxolane-3,4-dicarboxylic acid has been shown to have anti-inflammatory, analgesic, and antifungal properties.
実験室実験の利点と制限
Oxolane-3,4-dicarboxylic acid is a useful reagent for laboratory experiments. It is relatively stable, and it is easy to handle and store. In addition, oxolane-3,4-dicarboxylic acid is relatively inexpensive and can be easily obtained from chemical suppliers. However, oxolane-3,4-dicarboxylic acid can be toxic if inhaled or ingested, and it should be handled with care.
将来の方向性
There are many potential future directions for research on oxolane-3,4-dicarboxylic acid. For example, further research could be conducted to explore the biochemical and physiological effects of oxolane-3,4-dicarboxylic acid on various organisms and to identify new uses for oxolane-3,4-dicarboxylic acid in industrial and pharmaceutical applications. In addition, further research could be conducted to improve the synthesis of oxolane-3,4-dicarboxylic acid and to explore new methods for its purification and storage. Finally, research could be conducted to explore the potential of oxolane-3,4-dicarboxylic acid as a therapeutic agent for various diseases and conditions.
合成法
Oxolane-3,4-dicarboxylic acid is synthesized by the reaction of ethyl oxalate with acetic anhydride in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction is carried out at a temperature of 80-90°C for 1-2 hours. The product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol.
特性
| { "Design of the Synthesis Pathway": "The synthesis of oxolane-3,4-dicarboxylic acid can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2,3-dibromopropionic acid", "diethyl oxalate", "sodium ethoxide", "sodium hydroxide", "sodium borohydride", "acetic anhydride", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Conversion of 2,3-dibromopropionic acid to diethyl 2,3-dibromopropionate using diethyl oxalate and sodium ethoxide as catalysts.", "Step 2: Reduction of diethyl 2,3-dibromopropionate to diethyl 2-bromo-3-hydroxypropionate using sodium borohydride as a reducing agent.", "Step 3: Cyclization of diethyl 2-bromo-3-hydroxypropionate to oxolane-3,4-dicarboxylic acid using sodium hydroxide as a catalyst.", "Step 4: Acetylation of oxolane-3,4-dicarboxylic acid using acetic anhydride and acetic acid as solvents.", "Step 5: Purification of the final product using ethanol and water as solvents." ] } | |
CAS番号 |
71034-99-6 |
分子式 |
C6H8O5 |
分子量 |
160.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



